molecular formula C11H7N5OS B12583361 {[5-(1H-Benzimidazol-6-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetonitrile

{[5-(1H-Benzimidazol-6-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetonitrile

Cat. No.: B12583361
M. Wt: 257.27 g/mol
InChI Key: DHEIPMFNJBHDMP-UHFFFAOYSA-N
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Description

{[5-(1H-Benzimidazol-6-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetonitrile is a complex organic compound that features a benzimidazole ring fused with an oxadiazole ring, connected via a sulfanyl group to an acetonitrile moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {[5-(1H-Benzimidazol-6-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetonitrile typically involves multi-step organic reactions. One common method starts with the preparation of the benzimidazole core, followed by the formation of the oxadiazole ring. The final step involves the introduction of the sulfanyl group and the acetonitrile moiety under controlled conditions. Specific reagents and catalysts are used to facilitate each step, ensuring high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize efficiency and minimize costs. Continuous flow reactors and automated synthesis platforms are often employed to achieve consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

{[5-(1H-Benzimidazol-6-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetonitrile can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitrile group can be reduced to primary amines.

    Substitution: The benzimidazole and oxadiazole rings can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfanyl group yields sulfoxides or sulfones, while reduction of the nitrile group produces primary amines.

Scientific Research Applications

{[5-(1H-Benzimidazol-6-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetonitrile has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials.

Mechanism of Action

The mechanism of action of {[5-(1H-Benzimidazol-6-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetonitrile involves its interaction with specific molecular targets. The benzimidazole and oxadiazole rings can bind to enzymes or receptors, modulating their activity. The sulfanyl group may enhance the compound’s binding affinity and specificity. Pathways involved include inhibition of enzyme activity or disruption of cellular processes, leading to the desired biological effects.

Comparison with Similar Compounds

Similar Compounds

  • {[5-(1H-Benzimidazol-6-yl)-1,3,4-thiadiazol-2-yl]sulfanyl}acetonitrile
  • {[5-(1H-Benzimidazol-6-yl)-1,3,4-oxadiazol-2-yl]methyl}acetonitrile

Uniqueness

{[5-(1H-Benzimidazol-6-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetonitrile is unique due to the presence of both benzimidazole and oxadiazole rings, which confer distinct chemical and biological properties. The sulfanyl group enhances its reactivity and potential for forming diverse derivatives, making it a versatile compound for various applications.

Properties

Molecular Formula

C11H7N5OS

Molecular Weight

257.27 g/mol

IUPAC Name

2-[[5-(3H-benzimidazol-5-yl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetonitrile

InChI

InChI=1S/C11H7N5OS/c12-3-4-18-11-16-15-10(17-11)7-1-2-8-9(5-7)14-6-13-8/h1-2,5-6H,4H2,(H,13,14)

InChI Key

DHEIPMFNJBHDMP-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1C3=NN=C(O3)SCC#N)NC=N2

Origin of Product

United States

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